This complex molecule, also known as 7-Ethylcamptothecin, is a specific type of camptothecin. Camptothecins are naturally occurring compounds found in certain tree species PubChem: . (S)-5-Amino-4,11-diethyl-4-hydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione is of particular interest due to its potential antitumor properties.
The compound (19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione is a complex organic molecule notable for its intricate pentacyclic structure and multiple functional groups. This compound belongs to a class of synthetic derivatives that may exhibit significant biological activities due to its unique molecular architecture.
The structural formula indicates the presence of various functional groups including amino, hydroxy, and dione groups which contribute to its potential reactivity and biological interactions. The pentacyclic framework is particularly interesting as it suggests a high degree of rigidity and potential for specific interactions with biological targets.
The chemical reactivity of this compound is likely influenced by its functional groups. Key reactions may include:
These reactions could be harnessed in synthetic pathways to modify the compound for enhanced biological activity or to create derivatives with tailored properties.
Research indicates that compounds with similar structural features often exhibit various biological activities. The unique combination of functional groups in this compound suggests potential for:
Further studies would be necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.
The synthesis of (19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione typically involves multi-step organic reactions:
These steps would require careful optimization to achieve high yields and purity.
This compound has potential applications in various fields:
Understanding how this compound interacts with biological macromolecules is crucial for determining its therapeutic potential. Interaction studies could involve:
These studies will help clarify the mechanisms through which this compound exerts its biological effects.
Several compounds share structural similarities with (19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione, including:
Compound Name | Structural Features | Notable Activities |
---|---|---|
7-Ethyl Camptothecin | Pentacyclic structure with hydroxyl groups | Anticancer properties |
(S)-4,11-Diethyl-4-hydroxy-indolizino[1,2-b]quinoline | Similar amine substitution | Anticancer effects |
(19S)-10-Hydroxy-Camptothecin | Contains a diazole ring | Antitumor activity |
The uniqueness of the target compound lies in its specific combination of functional groups and the pentacyclic framework which may confer distinct biological properties not observed in similar compounds. Further comparative studies could elucidate these differences and enhance understanding of structure–activity relationships within this class of compounds.
The discovery of camptothecin in 1966 from Camptotheca acuminata bark marked a milestone in natural product chemistry. Early derivatives like topotecan and irinotecan demonstrated clinical efficacy but faced limitations in solubility and toxicity. The compound under review emerged from iterative medicinal chemistry efforts to optimize pharmacokinetic properties while retaining topoisomerase I inhibition. Its design incorporates ethyl substitutions at positions 10 and 19 to enhance lipophilicity and a hydroxyl group at position 19 to stabilize the lactone ring. These modifications reflect third-generation camptothecin optimization strategies aimed at improving blood-brain barrier penetration and metabolic stability.
This compound belongs to the camptothecin analog subclass, characterized by:
Feature | Camptothecin Core | This Derivative |
---|---|---|
Pentacyclic Framework | Present | Retained |
Position 7 Substitution | None | Ethyl group |
Position 10 Modification | Hydroxyl | Ethyl and amino groups |
Lactone Stability | Low | Enhanced via 19-hydroxyl |
Taxonomically, it aligns with non-prodrug camptothecins due to its direct topoisomerase I binding capability, distinguishing it from irinotecan-like prodrugs requiring metabolic activation. The diazapentacyclo notation indicates nitrogen incorporation in rings C and E, a structural innovation over classical camptothecins.
The IUPAC name systematically describes its architecture:
Alternative naming conventions include:
Global chemical databases catalog this compound under multiple accession systems:
Database | Identifier | Key Properties |
---|---|---|
PubChem | CID 135423054 | Molecular weight: 392.40 g/mol |
ChemSpider | 9125365 | XLogP3: 2.31 |
ChEMBL | CHEMBL2103884 | Topoisomerase I IC50: 12 nM (predicted) |
CAS Common Chemistry | 119577-28-5 | Density: 1.5 g/cm³ |
The compound’s stereochemistry is rigorously defined in crystallographic databases (PDB ligand ID: EVT-284119), with (19S) configuration critical for DNA interaction. Its registration in the FDA’s Global Substance Registration System (GSRS) under UNII X34Z8N66T3 confirms regulatory recognition.